molecular formula C13H19Cl3N4O B14431084 N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride CAS No. 77337-91-8

N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride

Cat. No.: B14431084
CAS No.: 77337-91-8
M. Wt: 353.7 g/mol
InChI Key: XKXLAWAGTHKYAC-AZGPVPMLSA-N
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Description

N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride is a chemical compound with the molecular formula C7H13Cl3N2O2This compound is characterized by the presence of two chloroethyl groups, a pyruvamidoxime moiety, and a phenylhydrazone group, making it a versatile molecule for research and industrial purposes .

Preparation Methods

The synthesis of N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride involves several steps. One common method includes the reaction of N,N-bis(2-chloroethyl)amine hydrochloride with chloroanhydrides of carboxylic acids in the presence of pyridine. This reaction typically occurs in chloroform, yielding N,N-bis(2-chloroethyl)amides . Another approach involves the use of anhydrous sodium acetate instead of pyridine, which can result in varying yields . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride involves its ability to form covalent bonds with nucleophilic sites in biomolecules. This compound can alkylate DNA, leading to the formation of DNA adducts and cross-links. These interactions can disrupt cellular processes such as replication and transcription, ultimately resulting in cytotoxic effects . The molecular targets include the N7 position of guanine in DNA, which is a common site for alkylation by nitrogen mustards .

Comparison with Similar Compounds

N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

77337-91-8

Molecular Formula

C13H19Cl3N4O

Molecular Weight

353.7 g/mol

IUPAC Name

(2E)-N,N-bis(2-chloroethyl)-N'-hydroxy-2-(phenylhydrazinylidene)propanimidamide;hydrochloride

InChI

InChI=1S/C13H18Cl2N4O.ClH/c1-11(16-17-12-5-3-2-4-6-12)13(18-20)19(9-7-14)10-8-15;/h2-6,17,20H,7-10H2,1H3;1H/b16-11+,18-13-;

InChI Key

XKXLAWAGTHKYAC-AZGPVPMLSA-N

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/C(=N/O)/N(CCCl)CCCl.Cl

Canonical SMILES

CC(=NNC1=CC=CC=C1)C(=NO)N(CCCl)CCCl.Cl

Origin of Product

United States

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